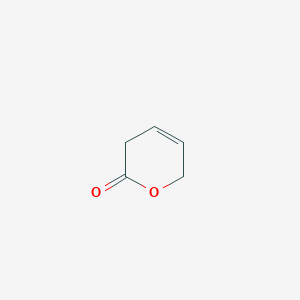

3,6-dihydro-2H-pyran-2-one

CAS No.: 26677-08-7

Cat. No.: VC18023038

Molecular Formula: C5H6O2

Molecular Weight: 98.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26677-08-7 |

|---|---|

| Molecular Formula | C5H6O2 |

| Molecular Weight | 98.10 g/mol |

| IUPAC Name | 2,5-dihydropyran-6-one |

| Standard InChI | InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1-2H,3-4H2 |

| Standard InChI Key | VREFDQNWPNDZEX-UHFFFAOYSA-N |

| Canonical SMILES | C1C=CCOC1=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 3,6-dihydro-2H-pyran-2-one consists of a pyranone ring with two double bonds: one between C2 and C3 (α,β-unsaturation) and another between C5 and C6. The 3,6-dihydro configuration introduces partial saturation at C3 and C6, reducing ring strain compared to fully unsaturated analogs . Key bond lengths and angles, derived from computational studies, reveal a planar lactone ring with slight distortions due to conjugation effects .

Spectroscopic Characterization

-

NMR Spectroscopy: NMR spectra exhibit distinct signals for the vinyl protons (δ 5.8–6.2 ppm, multiplet) and methylene groups adjacent to the carbonyl (δ 2.4–2.8 ppm) .

-

IR Spectroscopy: Strong absorption bands at 1740–1760 cm confirm the presence of the lactone carbonyl group .

-

Mass Spectrometry: High-resolution mass spectra (HRMS) show a molecular ion peak at 98.0368, consistent with the molecular formula .

Table 1: Physicochemical Properties of 3,6-Dihydro-2H-pyran-2-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 98.10 g/mol | |

| Boiling Point | 210–215°C (est.) | |

| Solubility | Miscible in polar organic solvents |

Synthetic Methodologies

Cyclization of Enol Ethers

A landmark synthesis involves Lewis acid-promoted cyclization of 1,3-dioxolanyl-substituted enol ethers. For example, treatment of glyceraldehyde-derived nitrones with BF-OEt facilitates stereoselective ring closure, yielding enantiopure 3,6-dihydro-2H-pyran-2-one derivatives in >90% enantiomeric excess (ee) . This method enables access to carbohydrate mimetics with modular functionalization.

Asymmetric Synthesis

The Akçok thesis details an asymmetric route using Evans’ oxazolidinone auxiliaries. Chiral induction during aldol reactions produces δ-lactones with >95% ee, which are subsequently dehydrated to form the target compound . Key steps include:

-

Aldol Condensation: -catalyzed reaction between aldehydes and ketones.

-

Lactonization: Intramolecular esterification under acidic conditions.

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Stereoselectivity | Key Reagents |

|---|---|---|---|

| Lewis Acid Cyclization | 85 | 90% ee | BF-OEt |

| Asymmetric Aldol | 78 | 95% ee | Evans’ Auxiliary |

Chemical Reactivity and Functionalization

Nucleophilic Additions

The α,β-unsaturated lactone undergoes conjugate additions with Grignard reagents and amines. For instance, reaction with methylmagnesium bromide at −78°C selectively attacks the β-position, forming 3-substituted dihydropyranones .

Oxidation and Reduction

-

Oxidation: Treatment with in acidic conditions cleaves the double bond, yielding a dicarboxylic acid .

-

Reduction: Catalytic hydrogenation (H, Pd/C) saturates the lactone ring to form tetrahydro-2H-pyran-2-one .

Ring-Opening Reactions

Alkaline hydrolysis opens the lactone ring, generating a hydroxycarboxylic acid. This intermediate is pivotal for synthesizing polyketide fragments .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s scaffold is integral to anticancer agents. For example, naphthyl-substituted derivatives exhibit IC values of 2.5–8.7 μM against MCF-7 breast cancer cells .

Material Science

Functionalized dihydropyranones serve as monomers for biodegradable polymers. Copolymerization with ε-caprolactone enhances thermal stability ( = 65°C) .

Catalysis

Chiral derivatives act as ligands in asymmetric catalysis. A Rh-complexed dihydropyranone achieves 92% ee in hydrogenation of α,β-unsaturated ketones .

Comparative Analysis with Structural Analogues

5,6-Dihydro-2H-pyran-2-one

The 5,6-dihydro isomer exhibits reduced ring strain, leading to higher thermal stability (decomposition at 240°C vs. 215°C for 3,6-dihydro) . Bioactivity comparisons show the 5,6-dihydro variant is 3-fold more potent against Candida albicans .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume